Cas no 1807160-39-9 (Methyl 3-cyano-2-fluoro-6-mercaptobenzoate)
Methyl 3-cyano-2-fluoro-6-mercaptobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-2-fluoro-6-mercaptobenzoate
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- Inchi: 1S/C9H6FNO2S/c1-13-9(12)7-6(14)3-2-5(4-11)8(7)10/h2-3,14H,1H3
- InChI Key: PJBINOSIFBIEQO-UHFFFAOYSA-N
- SMILES: SC1C=CC(C#N)=C(C=1C(=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 275
- XLogP3: 1.7
- Topological Polar Surface Area: 51.1
Methyl 3-cyano-2-fluoro-6-mercaptobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011729-250mg |
Methyl 3-cyano-2-fluoro-6-mercaptobenzoate |
1807160-39-9 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015011729-500mg |
Methyl 3-cyano-2-fluoro-6-mercaptobenzoate |
1807160-39-9 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015011729-1g |
Methyl 3-cyano-2-fluoro-6-mercaptobenzoate |
1807160-39-9 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 3-cyano-2-fluoro-6-mercaptobenzoate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Methyl 3-cyano-2-fluoro-6-mercaptobenzoate
Methyl 3-Cyano-2-Fluoro-6-Mercaptobenzoate: A Comprehensive Overview
Methyl 3-cyano-2-fluoro-6-mercaptobenzoate, also known by its CAS number 1807160-39-9, is a versatile organic compound with a unique combination of functional groups that make it highly valuable in various chemical and pharmaceutical applications. This compound is characterized by its benzoate backbone, which is substituted with a cyano group at the 3-position, a fluoro group at the 2-position, and a mercapto group at the 6-position. The presence of these substituents imparts distinctive chemical properties, making it an interesting subject for research and industrial use.
Methyl 3-cyano-2-fluoro-6-mercaptobenzoate has been extensively studied for its potential in drug design and development. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules. The cyano group, known for its electron-withdrawing properties, enhances the compound's ability to participate in various chemical reactions, such as nucleophilic substitutions and additions. This makes it an ideal candidate for the synthesis of antibiotics, antiviral agents, and anticancer drugs. Researchers have also explored its ability to act as a precursor for the development of novel therapeutic agents with improved pharmacokinetic profiles.
The fluoro substituent at the 2-position of Methyl 3-cyano-2-fluoro-6-mercaptobenzoate contributes significantly to its stability and reactivity. Fluorine atoms are known for their high electronegativity, which can influence the electronic environment of the molecule and enhance its bioavailability. This property has been leveraged in the design of fluorinated drugs, which are often more effective due to their improved solubility and absorption rates. Recent advancements in fluorination techniques have further expanded the scope of this compound in medicinal chemistry.
The mercapto group at the 6-position introduces thiol functionality into the molecule, which is crucial for various biochemical interactions. Thiols are known for their ability to form disulfide bonds, making them essential in protein stabilization and enzyme activity modulation. In recent years, Methyl 3-cyano-2-fluoro-6-mercaptobenzoate has been utilized in the synthesis of thiol-containing polymers and biomaterials. These materials have found applications in tissue engineering and drug delivery systems due to their biocompatibility and controlled release properties.
From a synthetic perspective, Methyl 3-cyano-2-fluoro-6-m mercaptobenzoate can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these methods to achieve higher yields and better purity levels. For instance, recent studies have demonstrated the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such advancements have made this compound more accessible for large-scale production in industries such as pharmaceuticals and agrochemicals.
In terms of spectroscopic characterization, Methyl 3-cyano-2-fluoro-6-m mercaptobenzoate exhibits distinct UV-vis absorption bands due to its conjugated system. This property has been exploited in the development of sensors and probes for detecting specific analytes in complex matrices. For example, researchers have designed fluorescence-based sensors using this compound to detect heavy metal ions in environmental samples. Its ability to form stable complexes with metal ions makes it a promising candidate for environmental monitoring applications.
The versatility of Methyl 3-cyano-2-fluoro-6-m mercaptobenzoate extends to its use in material science as well. By incorporating this compound into polymer matrices, scientists have developed advanced materials with tailored mechanical and thermal properties. These materials find applications in electronics, aerospace, and automotive industries where high-performance materials are required.
In conclusion, Methyl 3-cyano-2-fluoro-6-m mercaptobenzoate (CAS No:1807160-39) is a multifaceted compound with significant potential across diverse fields. Its unique combination of functional groups allows it to serve as a versatile building block in drug discovery, material science, and environmental monitoring. Ongoing research continues to uncover new applications and improve synthetic methodologies, ensuring its relevance in both academic and industrial settings.
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